2-(Thiophene-2-sulfonyl)ethan-1-amine
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Overview
Description
2-(Thiophene-2-sulfonyl)ethan-1-amine is a chemical compound with the molecular formula C6H9NO2S2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and an ethanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophene-2-sulfonyl)ethan-1-amine typically involves the sulfonylation of thiophene followed by the introduction of the ethanamine group. One common method involves the reaction of thiophene with chlorosulfonic acid to form thiophene-2-sulfonyl chloride. This intermediate is then reacted with ethanamine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophene-2-sulfonyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(Thiophene-2-sulfonyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Thiophene-2-sulfonyl)ethan-1-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-sulfonamide
- Thiophene-2-sulfonyl chloride
- 2-(Thiophene-2-yl)ethanamine
Comparison
2-(Thiophene-2-sulfonyl)ethan-1-amine is unique due to the presence of both the sulfonyl and ethanamine groups, which confer distinct chemical reactivity and biological activity. Compared to thiophene-2-sulfonamide, it has an additional ethanamine group, enhancing its potential interactions with biological targets. Thiophene-2-sulfonyl chloride, on the other hand, is more reactive and is often used as an intermediate in the synthesis of other compounds.
Properties
CAS No. |
771580-27-9 |
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Molecular Formula |
C6H9NO2S2 |
Molecular Weight |
191.3 g/mol |
IUPAC Name |
2-thiophen-2-ylsulfonylethanamine |
InChI |
InChI=1S/C6H9NO2S2/c7-3-5-11(8,9)6-2-1-4-10-6/h1-2,4H,3,5,7H2 |
InChI Key |
GLPQCELTTQZIBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)CCN |
Origin of Product |
United States |
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